molecular formula C11H11NO3S B13771584 4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid CAS No. 67637-80-3

4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13771584
CAS No.: 67637-80-3
M. Wt: 237.28 g/mol
InChI Key: HFQPWJKCDWCZEP-UHFFFAOYSA-N
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Description

4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a thienopyridine core structure, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-B]pyridine derivative with a propyl group and subsequent oxidation to introduce the oxo group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups.

    Reduction: Conversion of the oxo group to a hydroxyl group.

    Substitution: Replacement of the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted thienopyridines .

Scientific Research Applications

4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxamides
  • 2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Uniqueness

4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activity compared to its analogs. Its propyl group and oxo functionality contribute to its unique binding properties and biological effects .

Properties

CAS No.

67637-80-3

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

4-oxo-7-propylthieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C11H11NO3S/c1-2-4-12-6-8(11(14)15)9(13)7-3-5-16-10(7)12/h3,5-6H,2,4H2,1H3,(H,14,15)

InChI Key

HFQPWJKCDWCZEP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)C2=C1SC=C2)C(=O)O

Origin of Product

United States

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